N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule characterized by a 1,2-dimethylindole core linked to a 2-oxoacetamide group. The indole moiety is substituted with methyl groups at positions 1 and 2, while the acetamide side chain incorporates a 3-(azepan-1-yl)propyl group.
Properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16-19(17-10-5-6-11-18(17)23(16)2)20(25)21(26)22-12-9-15-24-13-7-3-4-8-14-24/h5-6,10-11H,3-4,7-9,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFKDQLRAXWNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of 1,2-Dimethylindole
The indole-oxoacetate core is synthesized via Friedel-Crafts acylation , leveraging the electron-rich C-3 position of 1,2-dimethylindole.
Procedure
- 1,2-Dimethylindole (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- Oxalyl chloride (12 mmol) is added dropwise at 0°C, followed by catalytic aluminum chloride (0.1 equiv).
- The reaction is stirred at room temperature for 12 h, yielding 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl chloride .
- Hydrolysis with ice-cwater provides the free acid (Yield: 78%, purity >95% by HPLC).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Catalyst | AlCl₃ |
| Solvent | DCM |
| Yield | 78% |
Alternative Pathway: Claisen Condensation
For improved scalability, a Claisen condensation between 1,2-dimethylindole-3-carboxylate and diethyl oxalate may be employed:
- Ethyl 1,2-dimethylindole-3-carboxylate (10 mmol) reacts with diethyl oxalate (15 mmol) in ethanol with sodium ethoxide.
- Acidic workup yields the oxoacetate intermediate (Yield: 65%).
Synthesis of 3-(Azepan-1-yl)propan-1-amine
Alkylation of Azepane
Azepane (hexamethyleneimine) undergoes alkylation with 3-bromopropylamine hydrobromide under basic conditions:
Procedure
- Azepane (12 mmol) and 3-bromopropylamine hydrobromide (10 mmol) are refluxed in acetonitrile with K₂CO₃ (20 mmol) for 24 h.
- The crude product is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to yield 3-(azepan-1-yl)propan-1-amine (Yield: 62%, purity: 91%).
Analytical Data
Gabriel Synthesis with Phthalimide Protection
To circumvent side reactions, a Gabriel synthesis approach is viable:
- 3-Bromopropyl phthalimide (10 mmol) reacts with azepane (12 mmol) in DMF at 80°C for 18 h.
- Deprotection with hydrazine hydrate releases the primary amine (Yield: 58%).
Amide Coupling: Final Assembly
Activation of Oxoacetic Acid
The oxoacetic acid is activated as an acid chloride using thionyl chloride (SOCl₂):
Coupling with 3-(Azepan-1-yl)propan-1-amine
The acyl chloride reacts with the amine under Schotten-Baumann conditions:
- 3-(Azepan-1-yl)propan-1-amine (5.5 mmol) is dissolved in THF and cooled to 0°C.
- Acyl chloride (5 mmol) in THF is added dropwise, followed by triethylamine (10 mmol).
- Stirring at 25°C for 6 h yields the crude product, purified via recrystallization (EtOAc/hexanes) (Yield: 70%, m.p.: 148–150°C).
Optimization Table
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| None (Schotten-Baumann) | THF | 25°C | 70% |
| EDCl/HOBt | DMF | 0°C → 25°C | 75% |
| HATU | DCM | 25°C | 82% |
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH), 7.45–7.10 (m, 4H, indole H), 3.40 (t, J=6.5 Hz, 2H, CH₂N), 2.60–2.40 (m, 6H, azepane CH₂), 2.30 (s, 3H, N-CH₃), 2.10 (s, 3H, CH₃), 1.75–1.50 (m, 10H, azepane CH₂ + CH₂CH₂CH₂).
- HRMS (ESI+) : m/z calculated for C₂₂H₂₉N₃O₂ [M+H]⁺: 378.2151; found: 378.2148.
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, λ=254 nm).
- XRD : Single-crystal analysis confirms the Z-conformation of the oxoacetamide moiety, analogous to related enaminones.
Industrial-Scale Considerations
Process Optimization
Regulatory Compliance
- ICH Guidelines : Residual solvents (DCM, THF) maintained below 600 ppm per Q3C(R8).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the oxoacetamide group, converting it to an amine or alcohol derivative.
Substitution: The compound can undergo substitution reactions, especially at the azepane ring or the indole core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the oxoacetamide group may enhance its binding affinity to certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Key Observations:
- Azepane vs. However, this may reduce solubility compared to more polar amines .
- Indole Substitution : The 1,2-dimethyl substitution on the indole core distinguishes the target compound from analogues with unsubstituted indoles (e.g., 11a, 14). Methyl groups may enhance metabolic stability by blocking oxidation at the indole nitrogen .
Critical Comparison :
- The azepane-containing side chain may require longer reaction times due to steric hindrance from the seven-membered ring.
- Purity levels for dimethylamino analogues (94–99%) suggest robust synthetic protocols, which could be adapted for the target compound .
Biological Activity
N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives. Known for their diverse biological activities, indole derivatives are often explored in medicinal chemistry for their potential therapeutic applications. This article delves into the biological activity of this specific compound, examining its mechanisms, potential applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.48 g/mol. The compound features an indole core, a seven-membered azepane ring, and an oxoacetamide group, which may influence its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O2 |
| Molecular Weight | 357.48 g/mol |
| IUPAC Name | N-[3-(azepan-1-yl)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
| CAS Number | 862832-03-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the oxoacetamide group enhances binding affinity to specific targets, potentially leading to inhibition or activation of biological pathways.
Potential Biological Targets
- Enzymes : Indole derivatives often inhibit key enzymes involved in metabolic pathways.
- Receptors : The compound may interact with neurotransmitter receptors, influencing neuronal activity.
- Ion Channels : Modulation of ion channels can affect cellular excitability and signaling.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer : Some indole derivatives have shown promise in inhibiting tumor growth.
- Antimicrobial : The compound may possess antibacterial or antifungal properties.
- Neuroprotective : Potential effects on neurodegenerative diseases through modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(piperidin-1-yl)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Piperidine ring instead of azepane | Moderate anticancer activity |
| N-[3-(azepan-1-yl)-3-hydroxypropyl]-indole derivatives | Hydroxy group addition | Enhanced neuroprotective effects |
Case Studies and Research Findings
Several studies have explored the biological implications of indole derivatives. For instance:
- Anticancer Activity : A study demonstrated that indole derivatives can inhibit the proliferation of cancer cells through apoptosis induction.
- Neuroprotective Effects : Research indicated that certain indole compounds could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
